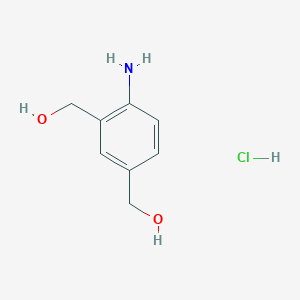

(4-Amino-1,3-phenylene)dimethanol hydrochloride

Description

Properties

Molecular Formula |

C8H12ClNO2 |

|---|---|

Molecular Weight |

189.64 g/mol |

IUPAC Name |

[4-amino-3-(hydroxymethyl)phenyl]methanol;hydrochloride |

InChI |

InChI=1S/C8H11NO2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,10-11H,4-5,9H2;1H |

InChI Key |

AZTBTFUVWUCWOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CO)CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro-Substituted Precursors

The most common approach involves reducing a nitro-substituted phenylene dimethanol intermediate to the corresponding amino compound.

- Starting Material: 4-nitroisophthalic acid or 2-nitroterephthalic acid derivatives.

- Reducing Agents: Borane-dimethyl sulfide complex (BH3-Me2S) is utilized to reduce carboxylic acids to hydroxymethyl groups, yielding (4-nitro-1,3-phenylene)dimethanol intermediates with high yields (~88-100%).

- Subsequent Reduction: The nitro group is then reduced to an amino group using zinc dust or other reducing agents in acidic media to facilitate hydrochloride salt formation.

This method ensures selective reduction of nitro groups while maintaining the hydroxymethyl groups intact.

Chemical Reduction Conditions

- Solvents: Ethanol or methanol are preferred solvents to dissolve intermediates and facilitate reduction reactions.

- Temperature: Moderate temperatures between 50–70 °C optimize reaction rates and yields.

- Acidic Environment: Acid (such as HCl) is added to convert the free amine into its hydrochloride salt, improving stability and crystallinity.

Alternative Synthetic Routes

- Lithium Aluminum Hydride (LAH) Reduction: In related phenylene dimethanol derivatives, LAH has been used to reduce ester groups to hydroxymethyl groups efficiently at 0 °C to room temperature over several hours.

- Oxidation and Functional Group Interconversion: Some protocols involve oxidation of hydroxymethyl groups to aldehydes followed by further transformations, but these are less common for this compound specifically.

Detailed Reaction Scheme and Conditions

Mechanistic Insights and Research Findings

- The reduction of the nitro group to an amine typically proceeds via nitroso and hydroxylamine intermediates, facilitated by metal reductants in acidic media.

- Borane complexes selectively reduce carboxylic acids to primary alcohols without affecting nitro groups, enabling stepwise synthesis.

- The hydrochloride salt formation stabilizes the free amine and prevents oxidation or polymerization.

- Analytical data such as ^1H NMR and mass spectrometry confirm the structure and purity of intermediates and final products.

Summary of Preparation Method Advantages

| Aspect | Details |

|---|---|

| Selectivity | High selectivity for reduction of nitro and carboxyl groups separately |

| Yield | High yields reported (88–100% for intermediate steps) |

| Scalability | Methods use readily available reagents and mild conditions suitable for scale-up |

| Purity | Hydrochloride salt formation enhances purity and handling |

| Versatility | Compatible with various substituted phenylene derivatives |

Concluding Remarks

The preparation of this compound is well-established through a two-stage process involving selective reduction of nitro-substituted precursors to the amino derivative, followed by salt formation. The use of borane complexes for reduction of carboxylic acids to hydroxymethyl groups and metal-mediated reduction of nitro groups in acidic medium are key steps. These methods provide high yields, good selectivity, and stable final products suitable for further chemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1,3-phenylene)dimethanol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenylene derivatives .

Scientific Research Applications

(4-Amino-1,3-phenylene)dimethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-1,3-phenylene)dimethanol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the dimethanol groups can undergo oxidation and reduction reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Pyridoxine Hydrochloride

- Structure: (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol hydrochloride.

- Comparison : Replaces the benzene ring with a pyridine core. The hydroxyl and methyl groups enhance water solubility (freely soluble in water) compared to purely aromatic amines. The target compound’s benzene ring may reduce solubility but increase stability against oxidation .

Data :

Property Pyridoxine Hydrochloride Target Compound (Inferred) Molecular Weight 205.6 g/mol ~220–230 g/mol (estimated) Solubility Freely soluble in water Moderate water solubility Melting Point 205°C (decomposes) Likely >200°C

(b) 2,4-Xylidine Hydrochloride

- Structure: 4-Amino-1,3-dimethylbenzene hydrochloride.

- Comparison: Methyl (-CH3) groups replace methanol (-CH2OH) groups. Methylation reduces polarity, leading to lower water solubility. The target compound’s hydroxyl groups may facilitate hydrogen bonding, improving solubility in polar solvents .

(c) (5-Nitro-1,3-phenylene)dimethanol (CAS 71176-55-1)

- Structure: Benzene ring with nitro (-NO2) at C5 and methanol groups at C1 and C3.

- Comparison: Nitro groups are electron-withdrawing, reducing basicity compared to the amino group in the target compound. This substitution may alter reactivity in synthetic pathways (e.g., electrophilic substitution) .

Substituent Position and Electronic Effects

- Amino vs. Nitro Groups: 4-Amino-2,6-dichlorophenol Hydrochloride (CAS 3489-14-3): Chloro and amino substituents create a strongly polar structure. The target compound’s hydroxyl groups may offer similar polarity but with reduced steric hindrance . (4-Nitrophenyl)methanamine Hydrochloride (CAS 18600-42-5): A single methanol and nitro group. The absence of a second hydroxyl group likely reduces solubility compared to the target compound .

Solubility and Physical State Trends

- Hydroxyl vs. Methyl Groups: Compounds with hydroxyl groups (e.g., pyridoxine hydrochloride) exhibit higher water solubility than methylated analogs (e.g., 2,4-xylidine hydrochloride) due to hydrogen bonding. The target compound’s dual hydroxyl groups may confer intermediate solubility, influenced by the amino group’s protonation state .

- Impact of Amino Groups: Protonation of the amino group in acidic conditions (as in hydrochloride salts) enhances water solubility, as seen in cis-4-Aminocyclohexanol Hydrochloride ().

Biological Activity

(4-Amino-1,3-phenylene)dimethanol hydrochloride, also known as SDZ 224-015, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Chemical Formula : C8H12ClN2O2

- Molecular Weight : 195.64 g/mol

- CAS Number : 161511-45-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against breast cancer cell lines (MCF-7), where it inhibited cell proliferation without causing apoptosis. The compound's mechanism may involve the modulation of signaling pathways related to cell growth and survival .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Effects on MCF-7 Cells

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The study utilized various concentrations (250 and 300 μg/mL) to assess cytotoxicity. Results indicated a marked decrease in cell viability, suggesting that the compound effectively inhibits the growth of cancer cells without inducing apoptosis. This finding supports its potential use in therapeutic applications against breast cancer .

Case Study 2: Antiviral Activity

Another study explored the antiviral properties of related compounds, demonstrating that derivatives of this compound showed inhibitory effects against Zika virus with an IC50 value of 21.7 μM. This suggests that the compound may have broader applications in treating viral infections .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of phenylene-based compounds. For instance, the introduction of different functional groups can significantly alter their pharmacological profiles, making them more effective against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.